

# 1-Chloro-2,5-dimethyl-4-nitrobenzene chemical structure and bonding

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## Compound of Interest

Compound Name: 1-Chloro-2,5-dimethyl-4-nitrobenzene

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## Authored by: A Senior Application Scientist

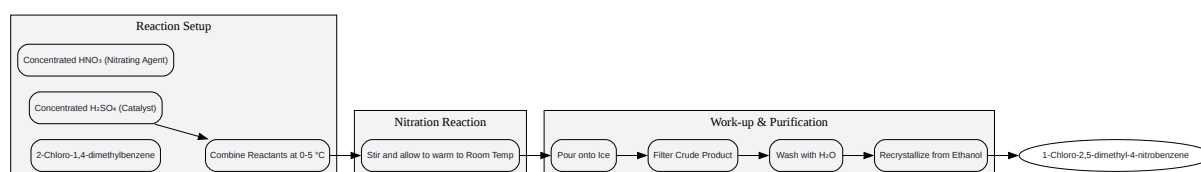
### Introduction

**1-Chloro-2,5-dimethyl-4-nitrobenzene** is a substituted aromatic compound with the chemical formula  $C_8H_8ClNO_2$ .<sup>[1][2][3]</sup> Identified by its CAS Number 34633-69-7, this molecule is also known by synonyms such as 2-Chloro-5-nitro-p-xylene.<sup>[1][4]</sup> As a member of the chlorinated nitroaromatic family, it serves as a valuable intermediate in the synthesis of more complex chemical entities, including dyes and pharmaceuticals.<sup>[5]</sup> Understanding its nuanced chemical structure and the nature of its covalent bonds is paramount for predicting its reactivity, metabolic fate, and potential applications in research and development. This guide provides a detailed examination of its molecular architecture, electronic properties, and the spectroscopic data that validate its structure.

### Molecular Architecture and Stereochemistry

The foundational structure of this compound is a benzene ring, a planar hexagon of  $sp^2$  hybridized carbon atoms. This ring is polysubstituted, meaning multiple hydrogen atoms have been replaced by different functional groups. The precise arrangement is critical to its identity: a chloro group at position 1, two methyl groups at positions 2 and 5, and a nitro group at position 4.

The benzene ring itself is inherently planar. While direct crystallographic data for this specific molecule is not readily available in the cited literature, studies on analogous compounds, such as 1-chloro-2-methyl-4-nitrobenzene, reveal an essentially planar molecular structure.[5][6] In that related structure, the nitro group exhibits only a small dihedral angle of 6.2° with respect to the phenyl ring, suggesting minimal steric hindrance to coplanarity.[5][6] It is reasonable to infer a similar near-planar conformation for **1-Chloro-2,5-dimethyl-4-nitrobenzene**, where the substituents lie close to the plane of the aromatic ring.



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